Biotin-PEG8-alcohol: A Technical Guide for Researchers and Drug Development Professionals
Biotin-PEG8-alcohol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Bioconjugation and PROTAC Linker
Biotin-PEG8-alcohol is a heterobifunctional chemical linker integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Structure and Function
Biotin-PEG8-alcohol is a molecule composed of three key functional units:
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Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific interaction is widely exploited for detection, purification, and targeting applications.
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Polyethylene Glycol (PEG) Spacer (PEG8): An eight-unit polyethylene glycol chain. The PEG moiety imparts several advantageous properties, including increased hydrophilicity and biocompatibility of the conjugate. The defined length of the PEG linker allows for precise spatial control between conjugated molecules.[1][2]
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Terminal Alcohol (-OH): A primary hydroxyl group that serves as a versatile chemical handle for further modification and conjugation to a variety of molecules.[2][3]
The combination of these components in a single molecule makes Biotin-PEG8-alcohol a powerful tool for linking biological molecules to various substrates or for constructing complex molecular architectures like PROTACs.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Biotin-PEG8-alcohol is presented in the table below. This information is critical for experimental design, including stoichiometry calculations and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 595.75 g/mol | [3] |
| CAS Number | 2182601-20-1 | |
| Molecular Formula | C26H49N3O10S | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF. |
Applications in Research and Drug Development
The unique tripartite structure of Biotin-PEG8-alcohol lends itself to a range of applications, most notably in the fields of bioconjugation and targeted protein degradation.
Bioconjugation and Targeted Drug Delivery
The biotin moiety of Biotin-PEG8-alcohol can be used to attach the entire linker-conjugate system to streptavidin-coated surfaces for immobilization and purification, or to avidin/streptavidin-conjugated antibodies for targeted drug delivery. The terminal alcohol can be chemically modified to react with a variety of functional groups on proteins, peptides, or small molecule drugs. This allows for the creation of biotinylated biomolecules with enhanced solubility and reduced immunogenicity due to the PEG spacer.
PROTAC (Proteolysis Targeting Chimera) Synthesis
Biotin-PEG8-alcohol is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, Biotin-PEG8-alcohol can be elaborated to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The biotin tag can then be used for analytical purposes, such as in vitro binding assays and target engagement studies.
Experimental Protocols
The utility of Biotin-PEG8-alcohol hinges on the chemical modification of its terminal hydroxyl group. The following section provides detailed methodologies for the activation of the alcohol and its subsequent conversion to other functional groups, which are essential steps for its use in bioconjugation and PROTAC synthesis.
Activation of the Terminal Hydroxyl Group
The primary alcohol of Biotin-PEG8-alcohol is not sufficiently reactive for direct conjugation to many biomolecules. Therefore, it must first be "activated" by converting it into a better leaving group, such as a tosylate or mesylate.
Protocol 4.1.1: Tosylation of Biotin-PEG8-alcohol
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
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Biotin-PEG8-alcohol
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA)
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p-Toluenesulfonyl chloride (TsCl)
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Argon or Nitrogen gas
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Round-bottom flask and standard glassware
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Ice bath
Procedure:
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Dissolve Biotin-PEG8-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
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Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the reaction mixture.
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Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting Biotin-PEG8-tosylate by column chromatography on silica gel.
Functional Group Interconversion
Once activated, the Biotin-PEG8-linker can be readily converted to a variety of other functional groups to suit different conjugation strategies.
Protocol 4.2.1: Conversion of Biotin-PEG8-tosylate to Biotin-PEG8-azide
This protocol details the conversion of the tosylated linker to an azide, which is a versatile functional group for "click chemistry" reactions.
Materials:
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Biotin-PEG8-tosylate
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Dimethylformamide (DMF)
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Sodium azide (NaN3)
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Standard laboratory glassware
Procedure:
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Dissolve Biotin-PEG8-tosylate (1 equivalent) in DMF.
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Add sodium azide (3-5 equivalents) to the solution.
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Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and add water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the Biotin-PEG8-azide by column chromatography if necessary.
Protocol 4.2.2: Conversion of Biotin-PEG8-alcohol to an Ester via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary alcohol directly into an ester with inversion of stereochemistry (though not relevant for the PEG linker).
Materials:
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Biotin-PEG8-alcohol
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A carboxylic acid of interest
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Triphenylphosphine (PPh3)
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Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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Anhydrous Tetrahydrofuran (THF)
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Standard laboratory glassware
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Ice bath
Procedure:
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Dissolve Biotin-PEG8-alcohol (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
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Cool the mixture to 0°C in an ice bath.
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Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired Biotin-PEG8-ester.
Visualizing the Role of Biotin-PEG8-alcohol in PROTACs
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows involving Biotin-PEG8-alcohol, particularly in the context of PROTAC development.
Caption: Mechanism of Action for a PROTAC utilizing a Biotin-PEG8-Linker.
Caption: A generalized experimental workflow for the synthesis of a PROTAC using Biotin-PEG8-alcohol.
